molecular formula C20H15N B8145831 [1,1'-Binaphthalen]-2-amine CAS No. 18531-97-0

[1,1'-Binaphthalen]-2-amine

Cat. No.: B8145831
CAS No.: 18531-97-0
M. Wt: 269.3 g/mol
InChI Key: ZAPYLSLVQJQGEY-UHFFFAOYSA-N
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Description

[1,1’-Binaphthalen]-2-amine is an organic compound that belongs to the class of binaphthyl derivatives It is characterized by the presence of an amine group attached to the second position of the binaphthyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalen]-2-amine typically involves the following steps:

    Nitration of Binaphthyl: The starting material, binaphthyl, undergoes nitration to introduce nitro groups at specific positions.

    Reduction of Nitro Groups: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents like tin(II) chloride in hydrochloric acid.

    Purification: The resulting [1,1’-Binaphthalen]-2-amine is purified through recrystallization or chromatography techniques to obtain the desired product in high purity.

Industrial Production Methods: In an industrial setting, the production of [1,1’-Binaphthalen]-2-amine may involve large-scale nitration and reduction processes, followed by efficient purification methods to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve cost-effective and environmentally friendly production.

Types of Reactions:

    Oxidation: [1,1’-Binaphthalen]-2-amine can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Chemistry:

    Catalysis: [1,1’-Binaphthalen]-2-amine is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biology:

    Bioconjugation: The compound is used in the modification of biomolecules for studying biological processes.

Medicine:

    Drug Development: It is explored for its potential in developing new pharmaceuticals due to its unique structural properties.

Industry:

    Material Science: [1,1’-Binaphthalen]-2-amine is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [1,1’-Binaphthalen]-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The amine group plays a crucial role in binding to these targets, influencing their activity and resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

  • [1,1’-Binaphthyl]-2,2’-diamine
  • [1,1’-Binaphthyl]-2,2’-diol
  • [1,1’-Binaphthyl]-2,2’-dimethoxy

Comparison:

  • Structural Differences: While [1,1’-Binaphthalen]-2-amine has an amine group, similar compounds may have different functional groups such as hydroxyl or methoxy groups.
  • Reactivity: The presence of different functional groups affects the reactivity and potential applications of these compounds.
  • Applications: Each compound has unique applications based on its structural properties, with [1,1’-Binaphthalen]-2-amine being particularly useful in catalysis and material science.

Properties

IUPAC Name

1-naphthalen-1-ylnaphthalen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N/c21-19-13-12-15-7-2-4-10-17(15)20(19)18-11-5-8-14-6-1-3-9-16(14)18/h1-13H,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPYLSLVQJQGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC4=CC=CC=C43)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326559
Record name [1,1'-Binaphthalen]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18531-97-0, 114858-56-9
Record name (1S)-[1,1′-Binaphthalen]-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18531-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1'-Binaphthalen]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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